molecular formula C21H15NO5S B491851 N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 794552-25-3

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B491851
CAS RN: 794552-25-3
M. Wt: 393.4g/mol
InChI Key: BPCBUAKAPUNREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as MDA-9/syntenin, is a protein that has been found to play a crucial role in cancer progression and metastasis. It is a potential target for cancer therapy and has been the subject of extensive scientific research.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.

Biochemical Pathways

For instance, some compounds have been shown to inhibit the EGFR and VEGFR-2 pathways, which are involved in cell growth and angiogenesis .

Pharmacokinetics

Similar compounds have been found to have good drug-likeness and admet properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

For example, some compounds have shown promising activity against certain types of cancer by inhibiting key signaling pathways .

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin is a potential target for cancer therapy, and as such, it is the subject of extensive scientific research. Its advantages include its potential as a target for cancer therapy, its multifunctional nature, and its involvement in various signaling pathways. However, its limitations include the complexity of its mechanism of action, the lack of specific inhibitors, and the difficulty in targeting it without affecting other signaling pathways.

Future Directions

There are several future directions for N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin research. These include the development of specific inhibitors, the investigation of its role in other diseases, such as Alzheimer's disease and cardiovascular disease, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis. Other future directions include the investigation of its role in cancer stem cells and the development of combination therapies targeting N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin and other signaling pathways involved in cancer progression and metastasis.
In conclusion, N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin is a protein that plays a crucial role in cancer progression and metastasis. Its mechanism of action involves the interaction with various proteins and signaling pathways. Its expression has been correlated with poor prognosis and increased metastatic potential. It is a potential target for cancer therapy and the subject of extensive scientific research. The future directions of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin research include the development of specific inhibitors, the investigation of its role in other diseases, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin involves the use of various chemical reagents and procedures. The most commonly used method involves the reaction of 4-methoxybenzenesulfonyl chloride with 9,10-anthracenedione in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin has been extensively studied in the context of cancer progression and metastasis. It has been found to be overexpressed in various types of cancer, including breast, lung, prostate, and melanoma. Its expression has been correlated with poor prognosis and increased metastatic potential. As such, it is considered a potential target for cancer therapy.

properties

IUPAC Name

N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-14-8-6-13(7-9-14)22-28(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCBUAKAPUNREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.